Cas no 37208-05-2 (1,3-Naphthalenediol,1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-,(1R,3R,4S,4aR,6R)-)

37208-05-2 structure
Product Name:1,3-Naphthalenediol,1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-,(1R,3R,4S,4aR,6R)-
CAS No:37208-05-2
Molecular Formula:C15H24O2
Molecular Weight:236.34986
CID:311859
PubChem ID:161937
1,3-Naphthalenediol,1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-,(1R,3R,4S,4aR,6R)- Properties
Names and Identifiers
-
- 1,3-Naphthalenediol,1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-,(1R,3R,4S,4aR,6R)-
- (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol
- CAPSIDIOL
- (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene-1,3-diol
- CHEBI:28283
- NS00120572
- DTXSID50190703
- UNII-1O869T5P54
- 1,3-Naphthalenediol, 1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (1R-(1alpha,3beta,4beta,4aalpha,6alpha))-
- 37208-05-2
- (1R,3R,4S,4aR,6R)-6-isopropenyl-4,4a-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-1,3-diol
- 1O869T5P54
- (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene-1,3-diol 1beta,3alpha,4betaH-eremophila-9,11-diene-1,3-diol
- LMPR0103250002
- Q4162599
- 1beta,3alpha,4betaH-eremophila-9,11-diene-1,3-diol
- SCHEMBL447467
- C09627
-
- InChIKey: BXXSHQYDJWZXPB-OKNSCYNVSA-N
- Inchi: InChI=1S/C15H24O2/c1-9(2)11-5-6-12-14(17)7-13(16)10(3)15(12,4)8-11/h6,10-11,13-14,16-17H,1,5,7-8H2,2-4H3/t10-,11-,13-,14-,15-/m1/s1
- SMILES: CC([C@@H]1CC=C2[C@@H](C[C@H]([C@@H](C)[C@@]2(C)C1)O)O)=C
Computed Properties
- Exact Mass: 236.17800
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 1
- Monoisotopic Mass: 236.178
- Heavy Atom Count: 17
- Complexity: 358
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.8
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- LogP: 2.66680
- PSA: 40.46000
- Refractive Index: 1.532
- Boiling Point: 365.5°Cat760mmHg
- Melting Point: 152-154 ºC
- Flash Point: 168°C
- Solubility: Very slightly soluble (0.14 g/l) (25 º C),
- Density: 1.05±0.1 g/cm3 (20 ºC 760 Torr),
1,3-Naphthalenediol,1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-,(1R,3R,4S,4aR,6R)- Related Literature
-
François-Xavier Simon,Thi-Thanh-Tam Nguyen,Marc Schmutz,Gero Decher,Jean-François Nicoud,Philippe J. Mésini New J. Chem., 2009,33, 2028-2033
-
Yuting Wang,Jing Cheng,Muhammad Shahid,Mengfei Zhang,Wei Pan RSC Adv., 2017,7, 26220-26225
-
Ho Yu Au-Yeung,Paolo Pengo,G. Dan Pantoş,Sijbren Otto,Jeremy K. M. Sanders Chem. Commun., 2009, 419-421
-
Slađana Đorđević,Slavko Radenković New J. Chem., 2020,44, 19780-19788
-
9. Front cover
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Eremophilane, 8,9-secoeremophilane and furoeremophilane sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Eremophilane, 8,9-secoeremophilane and furoeremophilane sesquiterpenoids
37208-05-2 (1,3-Naphthalenediol,1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-,(1R,3R,4S,4aR,6R)-) Related Products
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